

CAS number and IUPAC nomenclature for Piperonylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Piperonylamine*

Cat. No.: *B131076*

[Get Quote](#)

An In-depth Technical Guide to Piperonylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonylamine, also known as 3,4-(Methylenedioxy)benzylamine, is an organic compound featuring a benzodioxole moiety. It serves as a crucial intermediate and building block in the synthesis of a wide range of molecules across various industries.^[1] In the pharmaceutical sector, its structural framework is integral to the development of drugs targeting neurological disorders.^[1] For agricultural applications, it is a precursor in the formulation of insecticides, where its mechanism often involves the disruption of the insect nervous system.^{[1][2]} This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol, and a look into the biological activities of structurally related compounds to inform future research.

Chemical Identity and Nomenclature

Piperonylamine is systematically identified by its CAS number and IUPAC name, ensuring unambiguous reference in research and regulatory documentation. Its chemical formula is $C_8H_9NO_2$, with a molecular weight of approximately 151.16 g/mol .^[3]

Identifier	Value	Reference(s)
CAS Number	2620-50-0	[3]
IUPAC Name	(1,3-Benzodioxol-5-yl)methanamine	[1]
Synonyms	3,4-(Methylenedioxy)benzylamine, Benzo[d][2][4]dioxol-5-ylmethanamine	[5]
Molecular Formula	C ₈ H ₉ NO ₂	[3]
Molecular Weight	151.16 g/mol	[3]
InChI Key	ZILSBZLQGRBMOR-UHFFFAOYSA-N	

Physicochemical Properties

The physical and chemical properties of **Piperonylamine** are essential for its handling, storage, and application in synthetic chemistry. It typically presents as a clear yellow liquid.[1]

Property	Value	Reference(s)
Appearance	Clear yellow liquid	[1]
Density	1.214 g/mL at 25 °C	
Boiling Point	138-139 °C at 13 mmHg	
Refractive Index	n _{20/D} 1.564	
Water Solubility	0.9 g/100 mL	[2]
Storage	Store at room temperature, under inert gas (Nitrogen or Argon)	[5]

Synthesis of Piperonylamine

A primary and efficient method for the synthesis of **Piperonylamine** is the reductive amination of its corresponding aldehyde, piperonal (also known as heliotropin). This one-pot reaction involves the formation of an intermediate imine from the aldehyde and an amine source (ammonia), which is then reduced *in situ* to the target primary amine.

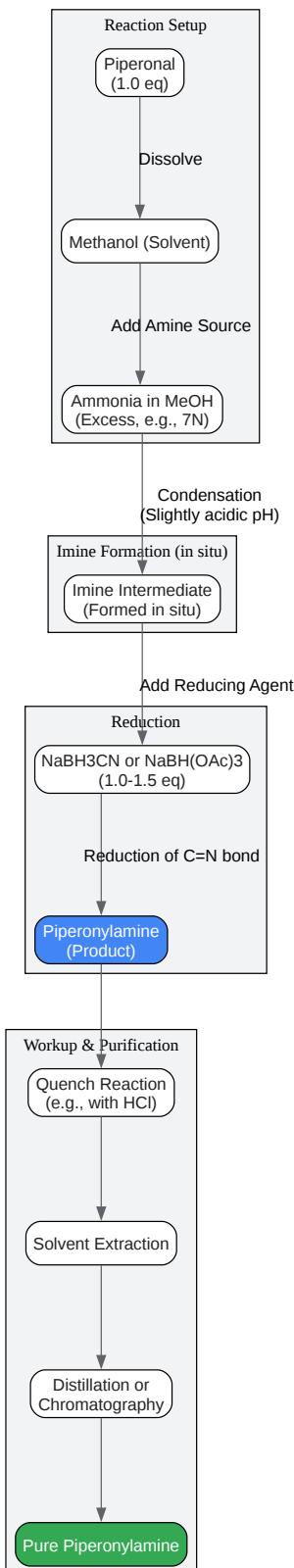
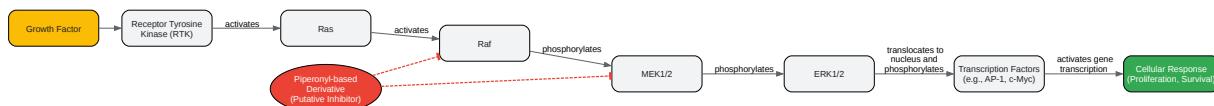

[Click to download full resolution via product page](#)

Fig 1. General workflow for the synthesis of **Piperonylamine** via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure for the synthesis of **Piperonylamine** from piperonal.


- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve piperonal (1.0 equivalent) in methanol.
- **Amine Addition:** To the solution, add an excess of ammonia (e.g., a 7N solution in methanol). Stir the mixture at room temperature. The reaction is typically performed under neutral or weakly acidic conditions to facilitate imine formation; a small amount of acetic acid can be added if necessary.
- **Reduction:** While stirring, add a mild reducing agent such as sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.0-1.5 equivalents) portion-wise. These reagents are selective for the imine over the aldehyde starting material.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the piperonal starting material is consumed.
- **Workup:** Once the reaction is complete, carefully quench it by slowly adding aqueous hydrochloric acid (HCl) to neutralize excess reducing agent and any remaining base. Adjust the pH to be basic ($\text{pH} > 10$) with an aqueous solution of sodium hydroxide (NaOH) to ensure the product is in its free-base form.
- **Extraction:** Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3x).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **Piperonylamine**.

Biological Activity and Signaling Pathways

Direct pharmacological data, such as binding affinities or IC₅₀ values for **Piperonylamine**, are not extensively reported in public literature. Its primary role is as a synthetic intermediate.[1][2]

However, to provide a framework for future research, it is valuable to examine the biological activities of more complex, structurally related molecules derived from the piperonyl scaffold, such as piperine and its derivatives.

Derivatives of the closely related piperonylic acid have been shown to modulate key inflammatory and cell proliferation pathways, including the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. The MAPK pathway is a critical regulator of cellular processes, and its dysregulation is implicated in diseases like cancer. While this data is not for **Piperonylamine** itself, it suggests a potential area of investigation for novel derivatives synthesized from it.

[Click to download full resolution via product page](#)

Fig 2. Putative modulation of the MAPK/ERK pathway by piperonyl-based derivatives.

Conclusion

Piperonylamine is a foundational chemical intermediate with significant utility in the pharmaceutical and agrochemical industries. While its direct biological activity is not well-characterized, its stable and versatile benzodioxole structure makes it an ideal starting point for the synthesis of more complex, biologically active molecules. The provided synthetic protocol offers a reliable method for its preparation, and the exploration of signaling pathways modulated by its derivatives opens promising avenues for drug discovery and development. Further research into the direct pharmacological profile of **Piperonylamine** and its novel derivatives is warranted to fully exploit the therapeutic potential of this chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. scbt.com [scbt.com]
- 4. Piperonal - Wikipedia [en.wikipedia.org]
- 5. Piperonylamine | 2620-50-0 [chemicalbook.com]
- To cite this document: BenchChem. [CAS number and IUPAC nomenclature for Piperonylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131076#cas-number-and-iupac-nomenclature-for-piperonylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com